molecular formula C21H23N5OS B298702 N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide

N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide

Cat. No. B298702
M. Wt: 393.5 g/mol
InChI Key: XYVVDKAMLGOENM-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide, also known as Compound X, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide X is not fully understood, but research has shown that it inhibits the activity of a protein called AKT, which is involved in cell growth and survival. Inhibition of AKT leads to the activation of a process called apoptosis, which is a programmed cell death that occurs in damaged or abnormal cells.
Biochemical and Physiological Effects:
N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide X has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have neuroprotective effects, which could have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide X is its potency against cancer cell lines. It has been shown to be more effective than some of the currently available anti-cancer drugs. However, one of the limitations of N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide X is that it is not very soluble in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide X. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anti-cancer drugs. Another direction is to explore its potential applications in the treatment of other diseases, such as neurological disorders. Additionally, research could be conducted to improve the solubility of N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide X, which could make it more accessible for use in experimental settings.
Conclusion:
N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide X is a novel compound that has shown promising results in various fields of scientific research. Its anti-cancer activity, anti-inflammatory and anti-oxidant properties, and neuroprotective effects make it a potentially valuable tool for researchers. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide X involves the reaction of 2-(2-pyrimidinylsulfanyl)acetic acid hydrazide with 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of a catalyst. The reaction yields a yellow solid that is purified by recrystallization.

Scientific Research Applications

N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide X has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide X has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

Product Name

N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

N-[(E)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C21H23N5OS/c1-14-7-5-8-15(2)20(14)26-16(3)11-18(17(26)4)12-24-25-19(27)13-28-21-22-9-6-10-23-21/h5-12H,13H2,1-4H3,(H,25,27)/b24-12+

InChI Key

XYVVDKAMLGOENM-WYMPLXKRSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=N/NC(=O)CSC3=NC=CC=N3)C

SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)CSC3=NC=CC=N3)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)CSC3=NC=CC=N3)C

Origin of Product

United States

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